molecular formula C16H34OSn B14317335 Tributyl(3-methoxyprop-2-EN-1-YL)stannane CAS No. 110388-16-4

Tributyl(3-methoxyprop-2-EN-1-YL)stannane

Cat. No.: B14317335
CAS No.: 110388-16-4
M. Wt: 361.2 g/mol
InChI Key: OQKMZJIJCPFOMV-UHFFFAOYSA-N
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Description

Tributyl(3-methoxyprop-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-methoxyprop-2-en-1-yl group. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-methoxyprop-2-en-1-yl)stannane can be synthesized through a multi-step process involving the reaction of tributyltin hydride with appropriate alkenyl or alkynyl precursors. One common method involves the reaction of tributyltin hydride with 3-methoxyprop-2-en-1-yl halides under radical conditions, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-methoxyprop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include radical initiators like AIBN, reducing agents such as lithium aluminium hydride, and various halides and alkenes. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions yield hydrocarbons, while cyclization reactions produce cyclic compounds .

Scientific Research Applications

Tributyl(3-methoxyprop-2-en-1-yl)stannane has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3-methoxyprop-2-en-1-yl)stannane is unique due to the presence of the 3-methoxyprop-2-en-1-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .

Properties

CAS No.

110388-16-4

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

tributyl(3-methoxyprop-2-enyl)stannane

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h3-4H,1H2,2H3;3*1,3-4H2,2H3;

InChI Key

OQKMZJIJCPFOMV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=COC

Origin of Product

United States

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